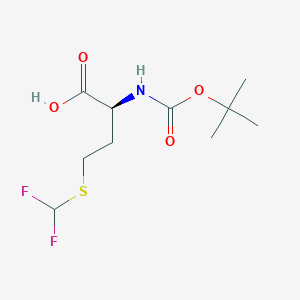
n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a homocysteine derivative The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
The synthesis of n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine typically involves the protection of the amine group of homocysteine with a Boc group. This can be achieved by reacting homocysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane. This reaction yields the free amine form of the compound.
Oxidation and Reduction: The sulfur atom in the homocysteine moiety can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Scientific Research Applications
n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins containing cysteine residues.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of biologically active molecules.
Biological Studies: It is used in studies involving the modification of proteins and peptides to understand their structure and function.
Mechanism of Action
The mechanism of action of n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine involves the cleavage of the Boc protecting group under acidic conditions, which releases the active amine form of the compound . This amine can then participate in various biochemical reactions, including the formation of peptide bonds and interactions with biological targets .
Comparison with Similar Compounds
n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine is similar to other Boc-protected amino acids and peptides, such as n-Tert-butoxycarbonyl-methionine and n-Tert-butoxycarbonyl-cysteine . its unique feature is the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity . This makes it a valuable tool in the synthesis of fluorinated peptides and proteins .
Properties
Molecular Formula |
C10H17F2NO4S |
|---|---|
Molecular Weight |
285.31 g/mol |
IUPAC Name |
(2S)-4-(difluoromethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H17F2NO4S/c1-10(2,3)17-9(16)13-6(7(14)15)4-5-18-8(11)12/h6,8H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m0/s1 |
InChI Key |
UULJPQCSKJVHKJ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B13450744.png)





![Tert-butyl1'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride](/img/structure/B13450771.png)
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B13450775.png)

![[3-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13450786.png)
